![molecular formula C9H10BNO4 B1457113 3,3-diméthyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1266084-47-2](/img/structure/B1457113.png)
3,3-diméthyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol
Vue d'ensemble
Description
3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a useful research compound. Its molecular formula is C9H10BNO4 and its molecular weight is 206.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antimicrobiennes
Les benzoxaboroles, y compris notre composé d'intérêt, sont reconnus pour leurs propriétés antimicrobiennes. Ils ont été testés contre diverses souches bactériennes telles que Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli et des espèces fongiques comme Candida albicans, Aspergillus niger et Aspergillus clavatus. Le groupe nitro et la partie oxaborole jouent un rôle crucial dans la capacité du composé à inhiber la synthèse de la paroi cellulaire bactérienne et à perturber les processus métaboliques .
Développement d'agents antifongiques
La structure du benzoxaborole est une échafaude clé dans le développement d'agents antifongiques. Un exemple notable est la découverte d'un agent antifongique contenant du bore, le 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), qui est efficace dans le traitement de l'onychomycose, une infection courante des ongles causée par des champignons .
Traitement anti-inflammatoire et du psoriasis
Les benzoxaboroles ont été étudiés pour leurs propriétés anti-inflammatoires. Un dérivé, AN2728, s'est révélé prometteur en tant que traitement topique du psoriasis et de la dermatite atopique. Le mécanisme du composé implique l'inhibition d'enzymes spécifiques qui contribuent à la réponse inflammatoire .
Recherche antivirale
Le motif structurel des benzoxaboroles a été exploré pour des applications antivirales. Leur capacité à interférer avec la réplication virale en inhibant les enzymes essentielles en fait des candidats pour le traitement de diverses infections virales .
Recherche sur le cancer
Les benzoxaboroles ont été étudiés pour leur utilisation potentielle en thérapie anticancéreuse. Leur interaction avec les macromolécules biologiques peut conduire à l'inhibition de la croissance et de la prolifération des cellules cancéreuses. Le groupe nitro en particulier peut être modifié pour améliorer la cytotoxicité contre les cellules cancéreuses .
Science des matériaux
Au-delà des applications biomédicales, les benzoxaboroles ont été utilisés en science des matériaux. Leur structure chimique unique contribue au développement de nouveaux matériaux présentant des propriétés électroniques spécifiques, qui peuvent être utilisés dans les transistors organiques à couches minces (OTFT) et autres dispositifs électroniques .
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit significant antiproliferative activity against various tumor cells .
Mode of Action
It’s worth noting that similar compounds have been reported to interact with their targets and induce changes such as cell cycle arrest and apoptosis .
Biochemical Pathways
Similar compounds have been reported to down-regulate the expression levels of cyclin a1, cyclin e, and cdk1, and up-regulate the expression levels of p21, bax, cleaved-caspase-7, cleaved-caspase-8, and cleaved parp1 . These changes suggest that the compound may affect cell cycle regulation and apoptosis pathways.
Result of Action
Similar compounds have been reported to inhibit the colony formation, migration, and invasion of a549 cells .
Analyse Biochimique
Biochemical Properties
3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol plays a crucial role in biochemical reactions, particularly in enzyme inhibition and interaction with proteins. This compound has been shown to interact with phosphodiesterase enzymes, inhibiting their activity and thereby affecting the levels of cyclic AMP (cAMP) within cells . Additionally, 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol can bind to specific proteins, altering their conformation and function, which may have downstream effects on various biochemical pathways.
Cellular Effects
The effects of 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol on cellular processes are multifaceted. This compound influences cell signaling pathways by modulating the activity of enzymes such as phosphodiesterases, leading to changes in cAMP levels . These changes can impact gene expression, cellular metabolism, and overall cell function. For example, the inhibition of phosphodiesterase activity by 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol can result in reduced production of pro-inflammatory cytokines, thereby affecting immune responses and inflammation .
Molecular Mechanism
At the molecular level, 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol exerts its effects through specific binding interactions with biomolecules. The compound’s boron atom forms stable complexes with hydroxyl and amino groups in proteins and enzymes, leading to inhibition or activation of their activity . This interaction can result in changes in gene expression and enzyme activity, ultimately influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged changes in cellular function.
Dosage Effects in Animal Models
The effects of 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as reduced inflammation and improved cellular function . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal metabolic processes . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with phosphodiesterases and other enzymes can influence the breakdown and synthesis of key metabolites, affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical and therapeutic effects.
Transport and Distribution
The transport and distribution of 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function. The compound’s ability to penetrate cell membranes and reach target sites is essential for its effectiveness in biochemical and therapeutic applications .
Subcellular Localization
3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for the compound’s interaction with specific biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
1-hydroxy-3,3-dimethyl-6-nitro-2,1-benzoxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO4/c1-9(2)7-4-3-6(11(13)14)5-8(7)10(12)15-9/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNRAMHQIFHFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)[N+](=O)[O-])C(O1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
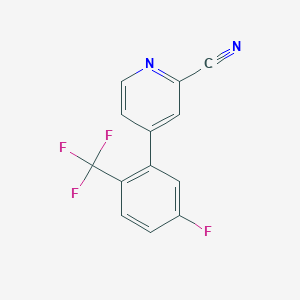

![1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one](/img/structure/B1457035.png)
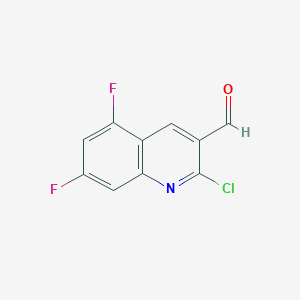
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1457038.png)
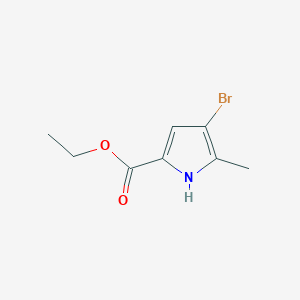
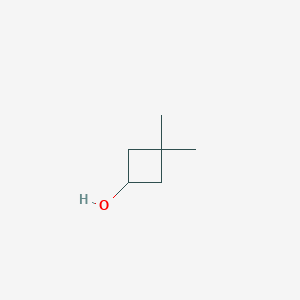
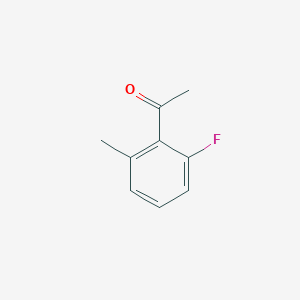
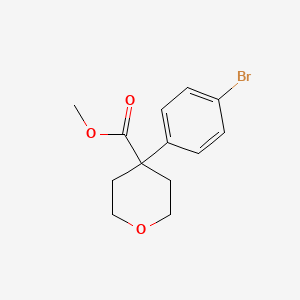


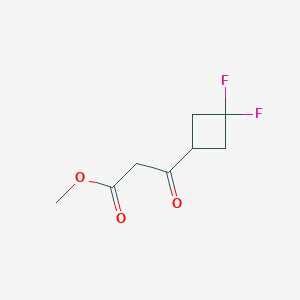
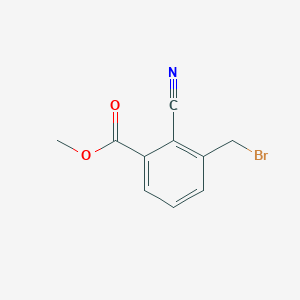
![Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457053.png)
